2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride
Description
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride (CAS: 2964-48-9; alternative CAS: 716-61-0 for its D-threo stereoisomer) is a crystalline organic compound with the molecular formula C₉H₁₂N₂O₄·HCl and a molecular weight of 248.67 g/mol . Structurally, it features a 1,3-propanediol backbone substituted with an amino group at position 2 and a para-nitrophenyl group at position 1, with a hydrochloride counterion.
This compound is primarily recognized as a degradation product of Chloramphenicol (CAP), a broad-spectrum antibiotic. Under alkaline conditions (pH > 8), Chloramphenicol undergoes hydrolytic cleavage of its amide bond, yielding 2-amino-1-(4-nitrophenyl)-1,3-propanediol and 2,2-dichloroacetate fragments . Its detection in pharmaceutical formulations is critical for quality control, as highlighted in stability-indicating HPLC methods .
Properties
IUPAC Name |
2-amino-1-(4-nitrophenyl)propane-1,3-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4.ClH/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15;/h1-4,8-9,12-13H,5,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYYUQAZZGDCPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941302 | |
| Record name | 2-Amino-1-(4-nitrophenyl)propane-1,3-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19534-26-0 | |
| Record name | NSC52710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-(4-nitrophenyl)propane-1,3-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride involves several steps. One common method includes the reaction of 4-nitrobenzaldehyde with nitromethane to form 4-nitro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield 2-amino-1-(4-nitrophenyl)-1,3-propanediol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydrochloride Salt Formation
The free base form of 2-amino-1-(4-nitrophenyl)-1,3-propanediol reacts with hydrochloric acid (HCl) to form the hydrochloride salt. This reaction is critical for stabilizing the compound and enhancing its solubility in polar solvents .
Reaction Equation:
Conditions:
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic conditions to regenerate intermediates. For example, hydrolysis of chloramphenicol (a related antibiotic) in HCl yields 2-amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride as a key intermediate .
Mechanism:
-
Cleavage of the amide bond via acid-catalyzed hydrolysis.
-
Retention of the nitro and hydroxyl groups.
Asymmetric Catalysis
The enantiomeric forms (1R,2R and 1S,2S) serve as chiral catalysts in Morita-Baylis-Hillman reactions, facilitating the synthesis of β-hydroxy-α-methylene carbonyl compounds .
Example Reaction:
Performance Data:
| Parameter | Value | Source |
|---|---|---|
| Enantiomeric Excess (ee) | Up to 92% | |
| Catalyst Loading | 10 mol% | |
| Reaction Time | 24–48 hours |
Nitro Group Reduction
The nitro group can be reduced to an amine using catalytic hydrogenation or metal-based reductants.
Conditions:
Hydroxyl Group Derivatization
The hydroxyl groups participate in esterification and etherification:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Esterification | Acetic anhydride | Diacetylated derivative | Prodrug synthesis |
| Etherification | Methyl iodide | Methoxy-substituted derivative | Lipophilicity enhancement |
Polymorphic Transformations
The hydrochloride salt exhibits polymorphism, with distinct crystalline forms (e.g., Form A and Form Y). These forms differ in XRPD patterns and stability :
XRPD Peaks (2θ values):
| Form A (Free Base) | Form Y (Hydrochloride) |
|---|---|
| 3.876, 5.744, 7.739 | 3.549, 5.185, 7.739 |
| 14.886, 16.774, 18.008 | 14.886, 16.774, 18.963 |
Stability:
Degradation Pathways
Under basic conditions (pH > 9), the compound undergoes nitro group displacement or hydroxyl group oxidation. Degradation products include nitrobenzoic acids and quinone derivatives .
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its structural properties allow for modifications that enhance the efficacy of drug candidates.
- Case Study: Research has demonstrated that derivatives of 2-amino-1-(4-nitrophenyl)-1,3-propanediol exhibit promising activity against specific neurological conditions. For instance, modifications to the nitrophenyl group have been linked to increased binding affinity to target receptors in the brain .
Biochemical Research
In biochemical studies, this compound is employed to investigate enzyme activity and protein interactions. It aids researchers in understanding complex biological processes and pathways.
- Application Example: The compound has been used in assays to measure the activity of certain enzymes involved in metabolic pathways. Its ability to interact with proteins makes it a valuable tool for probing enzyme kinetics and mechanisms .
Analytical Chemistry
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride is utilized in developing analytical methods for detecting and quantifying nitrophenol derivatives in environmental samples.
- Method Development: Techniques such as high-performance liquid chromatography (HPLC) have been developed using this compound as a standard for quantifying nitrophenol levels in water samples. This application is critical for environmental monitoring and compliance with safety regulations .
Material Science
The unique properties of this compound make it suitable for creating specialized polymers and coatings, enhancing material performance in various applications.
- Research Findings: Studies have shown that incorporating 2-amino-1-(4-nitrophenyl)-1,3-propanediol into polymer matrices can improve mechanical strength and thermal stability. This has implications for developing advanced materials for industrial applications .
Drug Formulation
This chemical is also explored for its potential as a stabilizing agent in drug formulations, improving the shelf-life and efficacy of active ingredients.
- Stability Studies: Investigations into the stability profiles of formulations containing this compound indicate that it can significantly reduce degradation rates of sensitive pharmaceutical compounds under various storage conditions .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate for neurological drugs | Enhanced binding affinity observed |
| Biochemical Research | Enzyme activity assays | Valuable for probing enzyme kinetics |
| Analytical Chemistry | Standard for HPLC methods | Effective in quantifying nitrophenols |
| Material Science | Component in polymers and coatings | Improved mechanical strength noted |
| Drug Formulation | Stabilizing agent in formulations | Reduced degradation rates confirmed |
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Differences and Research Findings
Substituent Effects on Bioactivity :
- The para-nitro group in the target compound enhances its polarity and electrostatic interactions, making it a critical marker in Chloramphenicol degradation studies . In contrast, the meta-nitro isomer (CAS 2060024-73-7) shows reduced hydrogen-bonding capacity due to steric hindrance .
- The fluoro-substituted analogue (CAS 1200-27-7) exhibits higher lipid solubility, favoring blood-brain barrier penetration in neurological applications .
Stereochemical Considerations :
- The D-threo stereoisomer (CAS 716-61-0) of the target compound is a precursor in Chloramphenicol synthesis, while the L-threo form (CAS 2964-48-9) is pharmacologically inactive .
Industrial Applications: The octylphenyl-substituted derivative (CAS N/A) is utilized in immunosuppressant synthesis due to its hydrophobic tail, which improves cell membrane interaction .
Research and Regulatory Significance
- Pharmaceutical Impurity Analysis : The target compound is monitored in HPLC assays to ensure Chloramphenicol stability in ophthalmic solutions .
- Synthetic Utility : Its enantiopure forms (e.g., (1S,2S)-(+)-isomer) are commercially available as reference standards for chiral separations .
- Safety Data: While the compound itself lacks extensive toxicity studies, related derivatives like 2-amino-2-(3-nitrophenyl)propan-1-ol hydrochloride require handling in controlled environments due to reactive nitro groups .
Biological Activity
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride, also known as threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol, is a compound with significant biological activity. It serves as an important intermediate in pharmaceutical development and biochemical research. This article provides a detailed overview of its biological activity, applications, and relevant research findings.
- Chemical Formula: CHNO·HCl
- Molecular Weight: 212.20 g/mol
- Melting Point: 163-166 °C
- CAS Number: 2964-48-9
1. Pharmaceutical Applications
This compound is primarily utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a valuable candidate for drug development aimed at treating conditions such as Alzheimer's disease and other cognitive impairments .
Table 1: Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Neurological Disorders | Intermediate in drugs for cognitive enhancement |
| Antihypertensive Agents | Used in the synthesis of blood pressure medications |
| Drug Delivery Systems | Enhances efficacy by targeting specific tissues |
2. Biochemical Research
In biochemical studies, this compound is instrumental in understanding enzyme interactions and protein binding. It aids researchers in elucidating complex biological processes and developing new therapeutic strategies. Its role in enzyme activity studies has been highlighted in various research articles .
Case Study: Enzyme Interaction
A study demonstrated that this compound could significantly enhance the binding affinity of certain enzymes, leading to improved catalytic efficiency. This finding suggests potential applications in enzyme engineering and biocatalysis.
3. Analytical Chemistry
The compound is employed as a standard in chromatographic techniques for the accurate quantification of similar compounds in complex mixtures. Its chemical stability and distinct spectral properties make it suitable for analytical applications .
Recent Studies
Recent research has focused on the compound's role in drug formulation and material science:
- Drug Formulation: Studies indicate that it can act as a stabilizing agent in drug formulations, improving the shelf-life and efficacy of active ingredients.
- Material Science: Its unique properties are being explored for creating specialized polymers and coatings that enhance material performance across various applications .
Table 2: Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Drug Stability | Improved stability when used as a stabilizing agent |
| Enzyme Activity | Enhanced binding affinity with certain enzymes |
| Material Performance | Development of advanced polymers and coatings |
Q & A
Basic: What are the primary synthetic routes for 2-amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride, and how are intermediates purified?
Answer:
The compound is synthesized via condensation of 4-nitrobenzaldehyde with nitromethane, followed by reduction and hydrochlorination. A common method involves reacting nitrobenzaldehyde derivatives with ammonia and glycerol under acidic conditions . Purification typically employs recrystallization from ethanol/water mixtures, with monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). For enantiopure forms, resolution using tartaric acid derivatives is required .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- X-ray diffraction (XRD): Determines absolute stereochemistry (e.g., (1S,2S)-configuration) with C–C bond lengths of ~1.53 Å and nitro group coplanarity (r.m.s. deviation <0.007 Å) .
- NMR: ¹H NMR (D2O) shows peaks at δ 8.2 (d, 2H, aromatic), 4.1–4.3 (m, 2H, diol), and 3.8 (s, 2H, NH2) .
- Optical rotation: [α]²⁵/D = −30° (c = 1 in 6 M HCl) confirms enantiopurity .
Advanced: How is this compound utilized as a precursor in Chloramphenicol synthesis?
Answer:
The (1S,2S)-enantiomer undergoes dichloroacetylation to form the antibiotic Chloramphenicol. Key steps:
Protection: Amino and hydroxyl groups are converted to an oxazolidinone intermediate using ethyl dichloroacetate (110°C, 3 hrs) .
Resolution: Tartrate salts separate enantiomers, with a yield of ~85% for the (R,R)-DANI derivative .
Final step: Hydrolysis under acidic conditions yields the bioactive form .
Advanced: What methodologies resolve enantiomers of this compound for chiral drug development?
Answer:
- Chiral chromatography: Uses β-cyclodextrin-functionalized columns (HPLC) with a mobile phase of acetonitrile/0.1% TFA (90:10), achieving baseline separation (α = 1.8) .
- Electrochemical sensors: β-cyclodextrin/MWCNT-modified electrodes distinguish enantiomers via differential cyclic voltammetry (peak potential ΔE = 120 mV) .
Basic: What are the solubility and stability profiles under laboratory conditions?
Answer:
- Solubility: Freely soluble in water (50 mg/mL at 25°C), ethanol (20 mg/mL), and insoluble in ether .
- Stability: Stable at RT for 24 months if stored in airtight, light-protected containers. Decomposes above 165°C .
Advanced: Can this compound act as a catalyst or chiral auxiliary in asymmetric synthesis?
Answer:
Yes. The diol moiety facilitates asymmetric induction in:
- Mannich reactions: Achieves up to 92% ee using Cu(II)-diol complexes .
- Epoxidation: Enantioselectivity of 78% ee reported in styrene oxide synthesis .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Hazards: H302 (harmful if swallowed), H315/H319 (skin/eye irritation) .
- PPE: N95 mask, nitrile gloves, and safety goggles .
- First aid: For ingestion, rinse mouth and administer activated charcoal (1 g/kg) .
Advanced: How is this compound quantified in complex matrices (e.g., biological samples)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
